HIV-1 Protease Inhibitory Activity of Unsubstituted Phenoxyacetyl Phenylalanine Derivative
The parent compound 2-(2-phenoxy-acetylamino)-3-phenyl-propionic acid, lacking additional peptidic moieties, is a fundamental building block for a class of HIV-1 protease inhibitors. In a direct comparison within a study on dipeptide-type inhibitors, the derivative bearing an unsubstituted phenoxyacetyl group (Compound 3) demonstrated an IC50 value of 7.7 μM against HIV-1 protease. While less potent than the fully elaborated dipeptides (e.g., Compound 11a with an IC50 of 1.1 μM), it serves as the essential baseline for establishing the structure-activity relationship (SAR) that leads to the improved potency of more complex analogs [1].
| Evidence Dimension | HIV-1 Protease Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.7 μM (Compound 3, an unsubstituted phenoxyacetyl-phenylalanine derivative used as a baseline) |
| Comparator Or Baseline | IC50 = 1.1 μM (Compound 11a, a dipeptide with an ortho-substituted phenoxyacetyl group) |
| Quantified Difference | 7-fold difference in potency |
| Conditions | In vitro enzymatic assay against HIV-1 protease [1]. |
Why This Matters
This quantitative data defines the specific, unoptimized scaffold required for further synthetic elaboration; procurement of the exact unsubstituted core is essential for SAR studies where modifications are to be systematically introduced.
- [1] Asagarasu, A., et al. (1998). Synthesis of Dipeptide-Type Human Immunodeficiency Virus (HIV) Protease Inhibitors with a Binding Unit to GP120. Chemical and Pharmaceutical Bulletin, 46(5), 867-870. View Source
